
3-Bromo-5-iodo-6-methoxy-2-methylpyridine
Overview
Description
3-Bromo-5-iodo-6-methoxy-2-methylpyridine is a chemical compound with the CAS Number: 2034455-35-9 . It has a molecular weight of 327.95 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H7BrINO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 . This indicates that the compound has a pyridine ring with bromo, iodo, methoxy, and methyl substituents .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 327.95 . It has a density of 1.468 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyridine Derivatives
3-Bromo-5-iodo-6-methoxy-2-methylpyridine is used in the synthesis of various pyridine derivatives. For instance, efficient synthesis methods have been developed for related compounds, demonstrating the utility of bromo- and iodo-substituted pyridines in pharmaceutical chemistry (Hirokawa, Horikawa, & Kato, 2000), (Gray, Konopski, & Langlois, 1994).
Characterization and Structural Analysis
The compound and its derivatives are characterized using techniques like NMR and X-ray diffraction, providing insights into their molecular structure and potential applications in material science or medicinal chemistry (Dong et al., 2015).
Biological and Medicinal Applications
Potential Antiviral and Cytotoxic Activities
Some derivatives of pyridines, which could be structurally related to this compound, have shown antiviral and cytotoxic activities, suggesting possible applications in developing therapeutic agents (Kumar et al., 1989).
Use in Synthesis of Anticancer Agents
The synthesis of certain pyridine derivatives has implications for cancer research, as these compounds can be precursors or intermediates in the creation of anticancer drugs (Song et al., 2004).
Chemical Research and Advanced Applications
Development of Novel Chemical Synthesis Methods
Research into the synthesis of this compound and its derivatives contributes to the development of novel chemical synthesis methods, which can be applied in various fields of chemistry and pharmaceuticals (Hirokawa, Horikawa, & Kato, 2001).
Molecular Docking and Density Functional Theory Studies
The compound's derivatives have been studied using molecular docking and density functional theory, highlighting their potential in drug discovery and design (Premkumar et al., 2016).
Safety and Hazards
properties
IUPAC Name |
5-bromo-3-iodo-2-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXHIBWMWYJNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



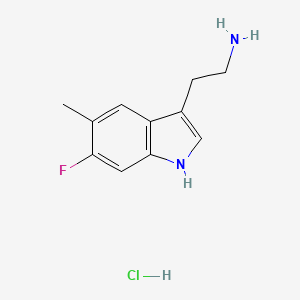
![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)
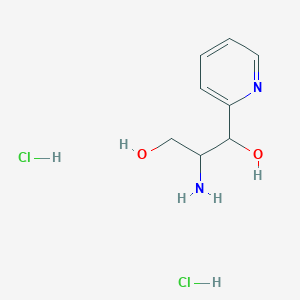
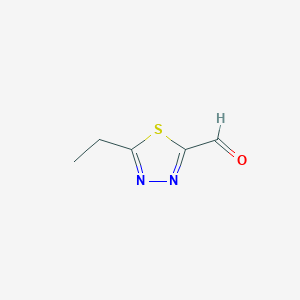

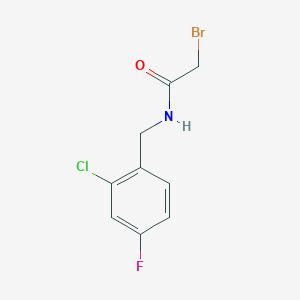
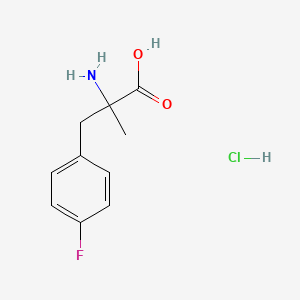
![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)
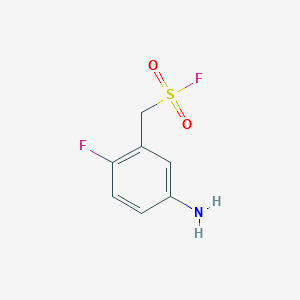
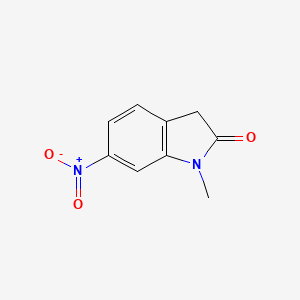
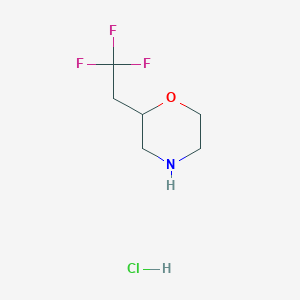
![{2-[3-(Benzyloxy)phenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B1383693.png)
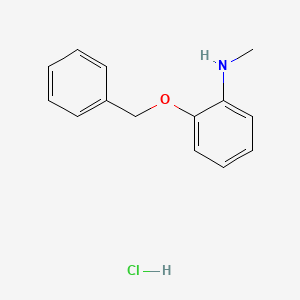
![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)